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molecular formula C12H9NO B131957 6-Phenylpicolinaldehyde CAS No. 157402-44-3

6-Phenylpicolinaldehyde

Cat. No. B131957
M. Wt: 183.21 g/mol
InChI Key: PVZMGWZOXQPFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07442797B2

Procedure details

A tetrahydrofuran (20 ml) solution of 2-bromo-6-phenylpyridine (1.3 g, 5.5 mmol) was cooled to −78° C., then a hexane solution of n-butyllithium (3.5 ml, 1.58 M, 5.6 mmol) was dropwise added thereto while 20 minutes. The reaction mixture was additionally stirred at −78° C. for 1 hour, then a tetrahydrofuran (5 ml) solution of 2-formyl-6-phenylpyridine (1.0 g, 5.5 mmol) obtained by Reference Example 11 was dropwise added thereto while 10 minutes, the reaction temperature was allowed to warm to 0° C. while 30 minutes. Then the reaction mixture was poured into an aqueous ammonium chloride-saturated solution, an organic layer was separated, furthermore an aqueous layer was extracted with toluene. The organic layer was combined, and the solvent was distilled off, and the residue was purified by silica gel column chromatography and recrystallization, thereby obtaining 1.1 g of 1,1-bis(6-phenylpyridine-2-yl)methanol as white powder. Yield: 61.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:3]=1.CCCCCC.C([Li])CCC.[O:25]1CCC[CH2:26]1>>[CH:26]([C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:3]=1)=[O:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was additionally stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=O)C1=NC(=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.5 mmol
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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